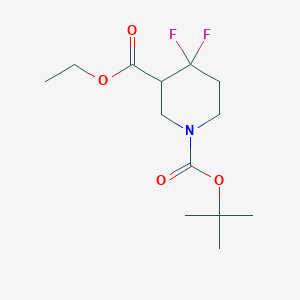

1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate

CAS No.: 1241725-70-1

Cat. No.: VC18332149

Molecular Formula: C13H21F2NO4

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1241725-70-1 |

|---|---|

| Molecular Formula | C13H21F2NO4 |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-16(7-6-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |

| Standard InChI Key | YLNXOQRUXIFXPA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CN(CCC1(F)F)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at positions 1 and 3 with tert-butyl and ethyl carboxylate groups, respectively. The 4,4-difluoro modification introduces electron-withdrawing effects, influencing both reactivity and conformational stability .

Key Structural Attributes:

-

Piperidine Core: A six-membered nitrogen-containing ring.

-

Fluorine Substituents: Two fluorine atoms at the 4-position, enhancing metabolic stability and lipophilicity .

-

Ester Groups: Tert-butyl (Boc) and ethyl esters, providing orthogonal protection for further synthetic modifications .

Physicochemical Data

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from simpler piperidine precursors:

-

Ring Fluorination:

Introduction of fluorine atoms via electrophilic fluorination or halogen exchange reactions . For example, treatment with or (diethylaminosulfur trifluoride) under anhydrous conditions . -

Esterification:

Sequential protection of the piperidine nitrogen and carboxyl groups using tert-butyl dicarbonate () and ethyl chloroformate, respectively . -

Purification:

Column chromatography or crystallization yields the final product with ≥95% purity .

Industrial-Scale Considerations

-

Catalyst Optimization: Transition metal catalysts (e.g., CuI) improve reaction efficiency in click chemistry approaches .

-

Green Chemistry: Solvent-free conditions or water-miscible solvents (e.g., ethanol) reduce environmental impact .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s bifunctional ester groups enable its use in constructing complex molecules:

-

GPR119 Agonists: Analogous piperidine derivatives show potent activity against G-protein-coupled receptors involved in type 2 diabetes .

-

Antimicrobial Agents: Structural analogs demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with IC values <5 μM .

Material Science

-

Ligand Design: The difluoropiperidine scaffold coordinates with transition metals, enabling applications in catalysis .

-

Polymer Modifiers: Enhances thermal stability in fluorinated polymers .

Biological Activity and Mechanisms

Mechanistic Insights

-

Enzyme Inhibition: Competes with ATP-binding sites in kinases (e.g., EGFR) .

-

DNA Interaction: Stabilizes G-quadruplex structures in telomeric regions, impairing cancer cell replication .

| Parameter | Specification | Source |

|---|---|---|

| GHS Classification | Warning (H315, H319, H335) | |

| Protective Measures | Gloves, goggles, ventilation | |

| Storage Conditions | 2–8°C in inert atmosphere |

Environmental Impact

Comparison with Analogous Compounds

| Compound | Structure | Bioactivity (IC) | Key Difference |

|---|---|---|---|

| 1-Tert-butyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate | Methyl vs. ethyl ester | 6.7 μM (Anticancer) | Enhanced lipophilicity |

| 4,4-Difluoropiperidine-1-carboxylic acid tert-butyl ester | Single ester group | Inactive | Reduced reactivity |

| Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-fluoropiperidine-1,3-dicarboxylate | Stereospecific fluorination | 3.2 μM (Antimicrobial) | Chirality-dependent efficacy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume